![molecular formula C12H16N2S B13600683 4-(Benzo[d]thiazol-2-yl)-2-methylbutan-2-amine](/img/structure/B13600683.png)
4-(Benzo[d]thiazol-2-yl)-2-methylbutan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzo[d]thiazol-2-yl)-2-methylbutan-2-amine is a compound that features a benzothiazole ring, which is a heterocyclic structure containing both sulfur and nitrogen atoms.
Métodos De Preparación
The synthesis of 4-(Benzo[d]thiazol-2-yl)-2-methylbutan-2-amine can be achieved through various synthetic routes. Common methods include:
Knoevenagel Condensation: This involves the reaction of 1,3-thiazolidine-2,4-dione with aromatic aldehydes in the presence of a base such as piperidine.
Biginelli Reaction: A multicomponent reaction that combines urea, an aldehyde, and a β-keto ester to form the desired product.
Microwave Irradiation: This method accelerates the reaction process and often results in higher yields and cleaner products.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
4-(Benzo[d]thiazol-2-yl)-2-methylbutan-2-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include various substituted benzothiazoles and their derivatives .
Aplicaciones Científicas De Investigación
4-(Benzo[d]thiazol-2-yl)-2-methylbutan-2-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(Benzo[d]thiazol-2-yl)-2-methylbutan-2-amine involves its interaction with various molecular targets and pathways. For instance, it can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer properties .
Comparación Con Compuestos Similares
4-(Benzo[d]thiazol-2-yl)-2-methylbutan-2-amine can be compared with other benzothiazole derivatives, such as:
2-(4-Aminophenyl)benzothiazole: Known for its antimicrobial activity.
N-(Benzo[d]thiazol-2-yl)-2-phenylbenzamides: Exhibits anti-inflammatory properties.
6-Chlorobenzo[d]thiazol-2-yl derivatives: Used in the synthesis of triazolo-thiadiazole compounds with notable biological activities.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C12H16N2S |
|---|---|
Peso molecular |
220.34 g/mol |
Nombre IUPAC |
4-(1,3-benzothiazol-2-yl)-2-methylbutan-2-amine |
InChI |
InChI=1S/C12H16N2S/c1-12(2,13)8-7-11-14-9-5-3-4-6-10(9)15-11/h3-6H,7-8,13H2,1-2H3 |
Clave InChI |
BZGJSFCSWUPWCJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCC1=NC2=CC=CC=C2S1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



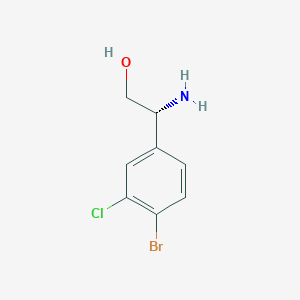
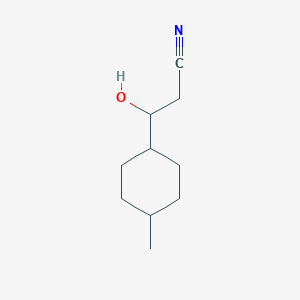
![Methyl 5-trifluoromethylbenzo[b]thiophene-3-carboxylate](/img/structure/B13600628.png)
![3-[(2,4,6-Trimethylphenyl)methyl]azetidine](/img/structure/B13600633.png)

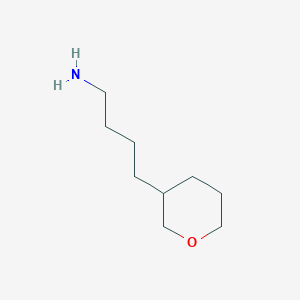
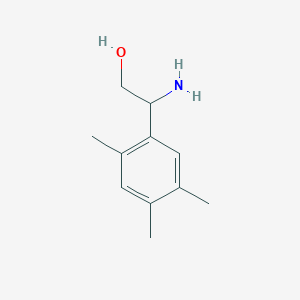
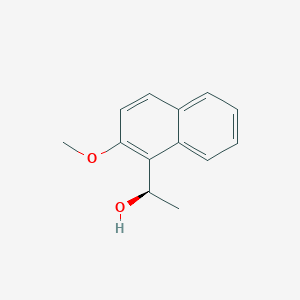
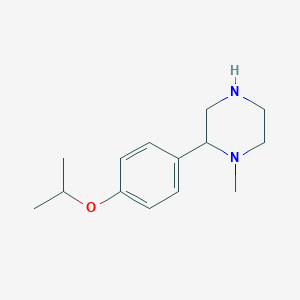
![rac-tert-butyl (1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13600663.png)
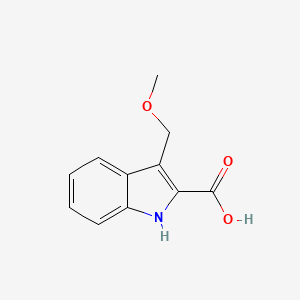
![4'-Ethyl-[1,1'-bi(cyclohexan)]-1-amine](/img/structure/B13600677.png)

